molecular formula C6H7N3 B6236616 2-(1H-imidazol-1-yl)propanenitrile CAS No. 1247791-13-4

2-(1H-imidazol-1-yl)propanenitrile

Cat. No. B6236616
CAS RN: 1247791-13-4
M. Wt: 121.1
InChI Key:
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Description

2-(1H-imidazol-1-yl)propanenitrile (IPN) is an organic compound with a wide range of applications in biochemistry and organic synthesis. It has been used in a variety of fields, including medicinal chemistry, materials science, and drug discovery. IPN has been extensively studied in recent years due to its unique properties, which make it an attractive compound for a variety of applications.

Scientific Research Applications

2-(1H-imidazol-1-yl)propanenitrile has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and drug discovery. In medicinal chemistry, 2-(1H-imidazol-1-yl)propanenitrile has been used as a starting material for the synthesis of a number of compounds, including inhibitors of the enzyme dihydrofolate reductase (DHFR). In materials science, 2-(1H-imidazol-1-yl)propanenitrile has been used as a building block for the synthesis of polymers and other materials with unique properties. In drug discovery, 2-(1H-imidazol-1-yl)propanenitrile has been used to synthesize a variety of compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)propanenitrile is not fully understood. However, it is believed that the imidazole ring of 2-(1H-imidazol-1-yl)propanenitrile binds to the active site of enzymes, such as DHFR, and inhibits their activity. This inhibition is thought to be caused by the formation of a covalent bond between the imidazole ring and the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-imidazol-1-yl)propanenitrile are not fully understood. However, it has been suggested that 2-(1H-imidazol-1-yl)propanenitrile may have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, 2-(1H-imidazol-1-yl)propanenitrile has been shown to have a variety of effects on the central nervous system, including the inhibition of the reuptake of serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of 2-(1H-imidazol-1-yl)propanenitrile in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, 2-(1H-imidazol-1-yl)propanenitrile is relatively non-toxic and is not known to be mutagenic or carcinogenic. However, 2-(1H-imidazol-1-yl)propanenitrile has some limitations in laboratory experiments. It is not very soluble in water and is not very stable in acidic or basic solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.

Future Directions

The potential applications of 2-(1H-imidazol-1-yl)propanenitrile are vast and varied. In the future, it is likely that 2-(1H-imidazol-1-yl)propanenitrile will be used in the synthesis of new drugs and materials, as well as in the development of new methods for the synthesis of existing compounds. Additionally, 2-(1H-imidazol-1-yl)propanenitrile may be used in the development of new treatments for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Furthermore, 2-(1H-imidazol-1-yl)propanenitrile may be used to develop new methods for the detection and treatment of infectious diseases. Finally, 2-(1H-imidazol-1-yl)propanenitrile may be used in the development of new methods for the synthesis of complex molecules and materials.

Synthesis Methods

2-(1H-imidazol-1-yl)propanenitrile can be synthesized by a variety of methods, including the reaction of 1-amino-2-propanenitrile with an acid such as hydrochloric acid or sulfuric acid. This reaction results in the formation of an imidazole ring, which is then coupled with the protonated form of the 1-amino-2-propanenitrile. Other methods of synthesis include the reaction of 1-chloro-2-propanenitrile with an amine, such as triethylamine, and the reaction of 1-bromo-2-propanenitrile with an aldehyde or ketone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-imidazol-1-yl)propanenitrile involves the reaction of 1H-imidazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1H-imidazole", "propionitrile", "catalyst" ], "Reaction": [ "Add 1H-imidazole to a reaction flask", "Add propionitrile to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain 2-(1H-imidazol-1-yl)propanenitrile" ] }

CAS RN

1247791-13-4

Product Name

2-(1H-imidazol-1-yl)propanenitrile

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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